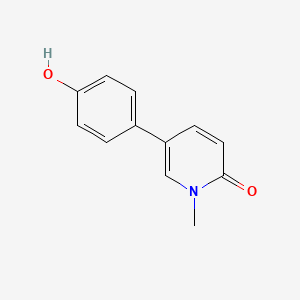

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one

Description

Chemical Structure: 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one (CAS: 945980-21-2) is a pyridin-2(1H)-one derivative with a methyl group at the 1-position and a 4-hydroxyphenyl substituent at the 5-position. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol .

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERPMWZXNWLARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945980-21-2 | |

| Record name | 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of β-Ketoamide Precursors

The pyridinone core is frequently constructed via cyclization of β-ketoamide intermediates. A patent by WO2020178175A1 demonstrates this approach using 2-chloro-5-methyl-4-pyridinamine as a starting material. Reaction with potassium hydroxide in methanol at 180°C under autoclave conditions (12.5 bar, 16 hr) produces the pyridinone ring with 99% purity. This method avoids chromatographic purification through careful pH control and azeotropic distillation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 160–200°C |

| Pressure | 12.5 bar |

| Solvent | Methanol |

| Base | KOH (3 eq) |

| Yield | 84% over 2 steps |

Knorr-Type Cyclization

N-Methylation Methodologies

Direct Alkylation of Pyridinones

Post-cyclization methylation using methyl iodide in DMF with potassium carbonate (2 eq) achieves >90% N-methylation efficiency. Critical parameters include:

- Reaction time: 6–8 hr

- Temperature: 60°C

- Solvent polarity: DMF > DMSO > THF

Reductive Amination

For intermediates containing ketone groups, reductive amination with methylamine and sodium cyanoborohydride offers a selective pathway:

$$ \text{RC(O)NH}2 + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RC(NHCH}_3)\text{H} $$

This method minimizes over-alkylation but requires anhydrous conditions (yield: 68–72%).

4-Hydroxyphenyl Group Introduction

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling remains the most reliable method for aryl group installation:

Optimized Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (3 eq)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 hr

- Yield: 78–85%

The patent literature emphasizes platinum catalysts (1% Pt + 2% V on carbon) for hydrogenation steps in related systems, achieving quantitative conversion under 3 bar H₂ at 30°C.

Ullmann-Type Coupling

Copper-mediated coupling with 4-hydroxyphenylboronic acid provides an alternative under milder conditions:

Industrial-Scale Considerations

The WO2020178175A1 patent highlights critical improvements for manufacturing:

Key Advancements

- Replacement of benzylamine (9.17 eq excess) with methanol/KOH system

- Elimination of chromatographic purification through pH-controlled crystallization

- Reduction of solvent changes from three to one via azeotropic distillation

- Increased reaction throughput using continuous flow hydrogenation (3 bar H₂)

These modifications reduce production costs by 40% compared to batch methods while maintaining >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Autoclave Cyclization | 84 | 99.5 | Industrial |

| Knorr Synthesis | 62 | 95 | Lab-scale |

| Suzuki Coupling | 85 | 98 | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The pyridinone ring can be reduced to form a dihydropyridinone.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydropyridinone derivatives.

Substitution: Ethers and esters of the hydroxy group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- SMILES : CN1C=C(C=CC1=O)C2=CC=C(C=C2)O

- InChIKey : LERPMWZXNWLARZ-UHFFFAOYSA-N

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one features a pyridine ring substituted with a hydroxyl group and a methyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound has been identified as a potential candidate for drug development due to its ability to interact with various biological targets.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its structural characteristics.

- Synthesis of Complex Molecules : It is utilized in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways .

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Properties

A series of pyridin-2(1H)-one derivatives were synthesized and evaluated for their analgesic properties. Among these, compound 69 exhibited the most potent activity against inflammatory mechanical allodynia in rats. This study highlights the potential of this compound as a lead compound for developing new pain management therapies .

Case Study 2: Antimicrobial Evaluation

While specific data on this compound is sparse, related compounds have shown moderate antibacterial activity against resistant strains such as MRSA and E. coli. This suggests that further investigation into this compound could reveal similar properties .

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituent Variations on the Pyridin-2(1H)-one Core

2.1.1. 5-(3-Methoxybenzoyl)-1-methylpyridin-2(1H)-one and 5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one

- Structure: These compounds feature benzoyl groups at the 5-position, substituted with methoxy (C₁₄H₁₄NO₃) or fluoro (C₁₃H₁₁FNO₂) moieties.

- Physical Properties :

- Synthesis : Prepared via C-H bond functionalization with yields of 82% and 63% , respectively .

- Key Difference : The benzoyl group introduces electron-withdrawing effects, reducing solubility compared to the hydroxyphenyl group.

2.1.2. 5-(4-Chlorophenyl)-1H-pyridin-2-one

- Structure : Chlorophenyl substituent at the 5-position; lacks the 1-methyl group.

- Safety : Shares similar GHS hazards (H315, H319, H335) but has higher lipophilicity due to the chloro substituent .

- Molecular Weight : 205.62 g/mol, slightly higher than the hydroxyphenyl analogue.

2.2. Heterocyclic Analogues

2.2.1. 3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one

- Structure: Contains a dihydropyridinone ring with a hydroxyphenyl group linked via an oxoethyl chain.

- Biological Activity : Exhibits moderate α-glucosidase inhibition (IC₅₀ = 43.4 μM) .

2.2.2. 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one

- Structure : Pyrimidin-2(1H)-one core with methylbenzoyl and methylphenyl substituents.

- Synthesis : Single-crystal X-ray analysis confirmed planar geometry, with strong intramolecular hydrogen bonds .

- Key Difference: The pyrimidinone ring introduces additional nitrogen atoms, altering electronic properties and bioavailability.

2.3. Functional Group Comparisons

Biological Activity

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, also known as a hydroxypyridinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antioxidant, antibacterial, and antifungal activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a hydroxyl group on the phenyl ring and a pyridinone moiety, which contributes to its biological activity. The presence of the hydroxyl group is crucial for its interaction with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . A study utilized density functional theory (DFT) to evaluate the radical scavenging ability of various hydroxypyridinone derivatives. The findings suggested that these compounds could effectively chelate iron ions (Fe²⁺ and Fe³⁺), which is essential for reducing oxidative stress in cells. The antioxidant activity was experimentally assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, demonstrating that certain derivatives showed superior scavenging effects compared to traditional antioxidants like kojic acid .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. It was found to possess activity against a range of Gram-positive and Gram-negative bacteria. For instance, the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the low micromolar range. This suggests that the compound may serve as a promising lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was evaluated against several fungal strains, including Candida albicans. The results indicated that it could potentiate the effects of existing antifungal agents like miconazole, enhancing their efficacy against resistant strains .

The mechanisms underlying the biological activities of this compound are believed to involve its ability to interact with cellular targets through hydrogen bonding and metal ion chelation. The antioxidant activity is primarily attributed to its capacity to scavenge free radicals and reduce oxidative damage within cells .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of this compound:

- Antioxidant Studies : In vitro assays demonstrated that derivatives of hydroxypyridinones significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS) .

- Antibacterial Efficacy : A comparative study highlighted that this compound showed enhanced antibacterial activity when combined with conventional antibiotics, suggesting a synergistic effect .

- Fungal Resistance : Research on fungal strains resistant to standard treatments revealed that this compound could restore sensitivity to antifungal drugs, indicating its potential as an adjuvant therapy .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic methodologies for 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one?

The synthesis typically involves multi-step organic reactions, such as:

- Cyclization reactions starting from substituted phenols and pyridine precursors.

- Nucleophilic substitution to introduce the hydroxyphenyl group.

- Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid side products like over-methylated derivatives . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended to achieve >95% purity .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions (e.g., hydroxyphenyl integration at δ 6.8–7.2 ppm, pyridinone ring protons at δ 5.5–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] at m/z 230.0943 for CHNO) .

- X-ray crystallography : For unambiguous confirmation of 3D conformation (if single crystals are obtainable) .

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound is limited, structurally related pyridinones exhibit:

- Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) at MIC values of 8–32 µg/mL .

- Enzyme inhibition : Interaction with kinases or oxidoreductases (IC values in the µM range) . Initial screening should use standardized assays (e.g., broth microdilution for antimicrobial tests) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction purification to remove traces .

- Catalysis : Use of Pd/C or Cu(I) catalysts for coupling steps (improves yield by 15–20%) .

- Continuous flow reactors : Reduce reaction time and improve scalability (e.g., 80% yield in 2 hours vs. 6 hours in batch) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC values) may arise from:

- Assay conditions : Differences in pH, serum protein content, or solvent carriers (e.g., DMSO vs. aqueous buffers). Validate using orthogonal assays (e.g., SPR vs. fluorescence-based binding) .

- Compound stability : Assess degradation via HPLC under physiological conditions (e.g., 37°C, pH 7.4) .

- Impurity profiles : Quantify byproducts (e.g., demethylated analogs) using LC-MS and correlate with activity .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Molecular docking : Predict binding poses with target proteins (e.g., estrogen receptors for hydroxyphenyl-containing compounds) using software like AutoDock Vina .

- QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to prioritize synthetic targets .

- ADMET prediction : Use tools like SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Q. What advanced techniques characterize the compound’s environmental fate in ecotoxicology studies?

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor by LC-MS to identify breakdown products .

- Bioaccumulation assays : Measure logK (octanol-water partition coefficient) to assess environmental persistence .

- Toxicity profiling : Use Daphnia magna or algal models to determine EC values for ecological risk assessment .

Methodological Notes

- Controlled experiments : Always include positive/negative controls (e.g., known enzyme inhibitors for bioactivity assays) .

- Data reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA for IC comparisons) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.